

# 2,4-Dichloro-6-methylpyrimidin-5-amine chemical properties

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 2,4-Dichloro-6-methylpyrimidin-5-amine

**Cat. No.:** B077011

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An In-Depth Technical Guide to **2,4-Dichloro-6-methylpyrimidin-5-amine**: Properties, Reactivity, and Applications

## Introduction

**2,4-Dichloro-6-methylpyrimidin-5-amine** is a highly functionalized heterocyclic compound belonging to the dichloropyrimidine class. Its strategic placement of reactive chlorine atoms, an electron-donating amino group, and a methyl group on the electron-deficient pyrimidine core makes it a valuable and versatile building block in modern organic synthesis. For researchers and scientists in drug development, this intermediate offers a synthetically tractable scaffold for creating diverse molecular libraries. Its true potential lies in the nuanced reactivity of its two chloro-substituents, which can be selectively addressed to build molecular complexity. This guide provides an in-depth analysis of its chemical properties, explores the critical factors governing its reactivity, outlines a practical synthetic protocol, and discusses its applications in medicinal chemistry.

## Compound Identification and Physicochemical Properties

Precise identification and understanding of a compound's physical properties are foundational to its successful application in research and development.

Table 1: Chemical Identifiers for **2,4-Dichloro-6-methylpyrimidin-5-amine**

Identifier	Value	Source
IUPAC Name	<b>2,4-dichloro-6-methylpyrimidin-5-amine</b>	<a href="#">[1]</a>
CAS Number	13162-27-1	<a href="#">[1]</a>
Molecular Formula	C <sub>5</sub> H <sub>5</sub> Cl <sub>2</sub> N <sub>3</sub>	<a href="#">[1]</a>
Molecular Weight	178.02 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Canonical SMILES	CC1=C(C(=NC(=N1)Cl)Cl)N	<a href="#">[1]</a>

| InChIKey | FDMMHWIFYCXEOF-UHFFFAOYSA-N |[\[1\]](#) |

Table 2: Physicochemical Properties

Property	Value	Notes and Insights
Appearance	<b>Likely a crystalline solid, ranging from off-white to yellow/gray.</b>	<b>Based on the physical form of the closely related isomer, 4,6-dichloro-2-methylpyrimidin-5-amine.</b> <a href="#">[3]</a>
Melting Point	70-73 °C	Data for the isomer 4,6-dichloro-2-methylpyrimidin-5-amine. The exact melting point of the title compound may vary but is expected to be in a similar range.
Boiling Point	~257.7 °C	Predicted for the isomer 4,6-dichloro-2-methylpyrimidin-5-amine. High boiling point suggests low volatility under standard lab conditions.

| Solubility | Soluble in common organic solvents (e.g., ethanol, ether, chloroform); slightly soluble in water. | This typical solubility profile for dichloropyrimidines facilitates its use in a wide range of reaction and purification conditions.[4] |

## The Core of Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The synthetic utility of dichloropyrimidines is dominated by the Nucleophilic Aromatic Substitution (SNAr) reaction, leveraging the electron-deficient nature of the pyrimidine ring.[5]

## The Question of Regioselectivity: C4 vs. C2

For a simple 2,4-dichloropyrimidine scaffold, nucleophilic attack preferentially occurs at the C4 position.[5][6][7] This is a well-established principle attributed to the greater electron deficiency (and thus a higher LUMO coefficient) at the C4 carbon compared to the C2 carbon.[7] However, this inherent selectivity is not absolute and is highly sensitive to the electronic and steric environment of the pyrimidine ring.[8]

## A Deeper Dive: Substituent Effects in 2,4-Dichloro-6-methylpyrimidin-5-amine

The title compound presents a more complex scenario. The presence of both a methyl group at C6 and an amino group at C5 dramatically alters the electronic landscape of the ring, challenging the standard C4-selectivity rule.

- C6-Methyl Group: As a weak electron-donating group (EDG), the methyl group at C6 pushes electron density into the ring. Literature suggests that EDGs at the C6 position can reverse the typical selectivity, favoring nucleophilic attack at the C2 position.[7][8]
- C5-Amino Group: The amino group is a potent electron-donating group through resonance. Its location adjacent to both the C4 and C6 positions enriches the ring with electron density, further influencing the electrophilicity of the carbon centers bearing the chlorine atoms.

The combined electron-donating effect of these two groups is predicted to decrease the electrophilicity of the C4 position more significantly than the C2 position, leading to a reversal of the typical reactivity pattern. Therefore, for **2,4-dichloro-6-methylpyrimidin-5-amine**,

nucleophilic attack is anticipated to occur preferentially at the C2 position. This insight is crucial for planning synthetic routes, as assuming C4 reactivity could lead to unexpected products and low yields.

Caption: Predicted SNAr reactivity influenced by electron-donating groups (EDGs).

## Controlling the Outcome: The Role of Reaction Conditions

While the inherent electronics favor C2 substitution, the regiochemical outcome can be steered by carefully selecting reaction conditions.[\[6\]](#)[\[7\]](#)

- Nucleophile: Sterically hindered nucleophiles may exhibit different selectivity profiles compared to smaller ones.
- Solvent and Base: The choice of solvent and base can significantly influence reaction rates and selectivity. For instance, specific systems like n-butanol with DIPEA have been reported to favor C4 substitution in certain dichloropyrimidines.[\[6\]](#)
- Catalysis: Palladium-catalyzed amination reactions have been shown to strongly favor the formation of C4-substituted products, potentially overriding the inherent electronic bias of the substrate.[\[5\]](#)[\[7\]](#)

## Synthetic Considerations

A reliable and scalable synthesis is paramount for any key intermediate. A common and effective strategy for preparing aminosubstituted pyrimidines involves the reduction of a corresponding nitro-pyrimidine precursor.[\[9\]](#)

## Proposed Synthetic Workflow

The synthesis of **2,4-dichloro-6-methylpyrimidin-5-amine** can be logically approached from 6-methyl-5-nitouracil. This route involves two key transformations: chlorination of the uracil ring followed by reduction of the nitro group.

Caption: Proposed two-step synthesis from a 6-methyl-5-nitouracil precursor.

## Protocol: Synthesis via Reduction of a Nitro Precursor

This protocol is adapted from a reported procedure for a structurally similar compound and serves as a robust starting point for laboratory synthesis.[\[9\]](#)

**Objective:** To synthesize **2,4-dichloro-6-methylpyrimidin-5-amine** by catalytic hydrogenation of 2,4-dichloro-6-methyl-5-nitropyrimidine.

### Reagents & Materials:

- 2,4-Dichloro-6-methyl-5-nitropyrimidine (1.0 eq)
- Palladium on carbon (10% Pd, ~0.2 eq by weight)
- Ethyl acetate (ACS grade)
- Hydrogen gas (H<sub>2</sub>)
- Parr hydrogenation apparatus or similar
- Filtration setup (e.g., Büchner funnel with Celite®)
- Rotary evaporator

### Procedure:

- **Reactor Setup:** In a suitable pressure vessel (e.g., Parr bottle), charge 2,4-dichloro-6-methyl-5-nitropyrimidine.
- **Solvent Addition:** Add ethyl acetate to dissolve the starting material completely. A typical concentration would be around 30 mg/mL.
- **Catalyst Addition:** Carefully add the 10% Palladium on carbon catalyst to the solution.
  - **Scientist's Note:** Pd/C is the catalyst of choice for nitro group reductions due to its high efficiency and selectivity. It should be handled with care as it can be pyrophoric, especially after use. Adding it to the solution rather than adding the solvent to the dry catalyst minimizes this risk.

- Hydrogenation: Secure the vessel to the hydrogenation apparatus. Purge the system by evacuating the air and backfilling with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
  - Scientist's Note: Removing all oxygen is critical for both safety (to avoid forming an explosive H<sub>2</sub>/O<sub>2</sub> mixture) and reaction efficiency, as oxygen can poison the catalyst.
- Reaction Execution: Pressurize the vessel with hydrogen to approximately 40 psi and begin vigorous stirring. The reaction is typically exothermic and can be monitored by hydrogen uptake. Allow the reaction to proceed until hydrogen consumption ceases (usually a few hours).
- Work-up: Once the reaction is complete, carefully vent the hydrogen pressure. Purge the vessel with an inert gas like nitrogen or argon.
- Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Rinse the filter cake with a small amount of fresh ethyl acetate to ensure complete recovery of the product.
  - Scientist's Note: The Celite pad prevents fine catalyst particles from passing through the filter paper. The used catalyst should be quenched carefully with water before disposal as it can ignite upon exposure to air.
- Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting solid is the crude **2,4-dichloro-6-methylpyrimidin-5-amine**, which can be further purified by recrystallization or chromatography if necessary.

## Applications in Drug Discovery and Chemical Synthesis

**2,4-Dichloro-6-methylpyrimidin-5-amine** is not an end product but a high-value intermediate. Its utility stems from the ability to perform sequential, regioselective substitutions at the C2 and C4 positions, enabling the rapid construction of complex molecules.

- Kinase Inhibitors: The pyrimidine core is a well-known "hinge-binding" motif in many kinase inhibitors. This scaffold allows for the installation of various side chains to target the specific

pockets of different kinases, which are crucial targets in oncology.[4]

- **Antiparasitic Agents:** Related 2,4-diamino-6-methylpyrimidine structures have been identified as promising leads for treating Chagas' disease, caused by the parasite *Trypanosoma cruzi*. [10] This highlights the potential of this molecular core in developing new treatments for neglected tropical diseases.
- **Versatile Synthetic Intermediate:** Beyond specific therapeutic areas, this compound is a precursor for a wide range of heterocyclic compounds used in agrochemicals and materials science.[4] The differential reactivity of the chloro-substituents allows it to be used in diverse cross-coupling reactions (e.g., Suzuki, Stille) and aminations.

## Safety and Handling

Proper handling of **2,4-dichloro-6-methylpyrimidin-5-amine** is essential for laboratory safety. The compound is classified as an irritant and is harmful if ingested or inhaled.

Table 3: GHS Hazard Information

Hazard Code	Description	Class
H302 / H332	<b>Harmful if swallowed / Harmful if inhaled</b>	<b>Acute Toxicity (Oral/Inhalation)</b> [1]
H315	Causes skin irritation	Skin Corrosion/Irritation[1]
H319	Causes serious eye irritation	Serious Eye Damage/Irritation[1]

| H335 | May cause respiratory irritation | Specific Target Organ Toxicity[1] |

Recommended Safety Practices:

- **Personal Protective Equipment (PPE):** Always wear chemical-resistant gloves, safety goggles, and a lab coat.[11]
- **Engineering Controls:** Use this compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[12]

- Handling: Avoid creating dust. Wash hands thoroughly after handling. Do not get in eyes, on skin, or on clothing.[\[12\]](#)[\[13\]](#)
- Storage: Store in a tightly sealed container in a cool, dry, and dark place to prevent degradation.
- Disposal: Dispose of waste material in accordance with local, regional, and national regulations.[\[14\]](#)

## Conclusion

**2,4-Dichloro-6-methylpyrimidin-5-amine** is a potent synthetic intermediate whose value is defined by its nuanced chemical reactivity. A thorough understanding of the substituent effects that govern its regioselectivity is critical for its effective use. The predicted preference for nucleophilic attack at the C2 position, a reversal of the general rule for 2,4-dichloropyrimidines, offers a unique synthetic handle for drug discovery professionals. By leveraging this knowledge and employing carefully controlled reaction conditions, researchers can efficiently incorporate this versatile scaffold into the design and synthesis of novel bioactive molecules for a range of therapeutic applications.

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- To cite this document: BenchChem. [2,4-Dichloro-6-methylpyrimidin-5-amine chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b077011#2-4-dichloro-6-methylpyrimidin-5-amine-chemical-properties\]](https://www.benchchem.com/product/b077011#2-4-dichloro-6-methylpyrimidin-5-amine-chemical-properties)

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